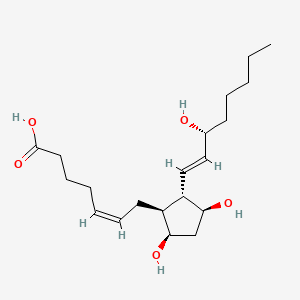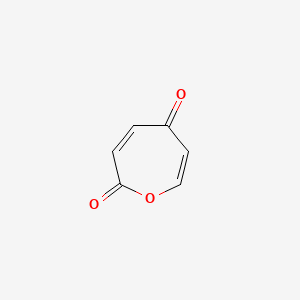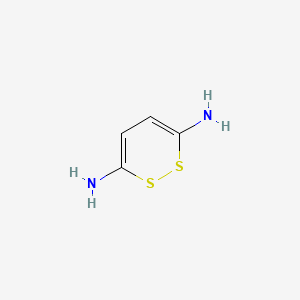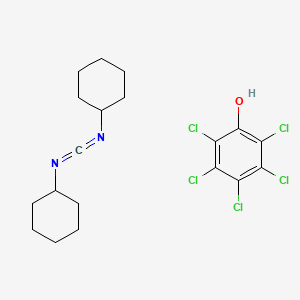
3/'-AZIDO-3/'-DEOXYTHYMIDINE-2-14C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxythymidine-2-14C is a synthetic nucleoside analog, primarily known for its antiviral properties. It is a derivative of thymidine, where the 3’-hydroxyl group is replaced by an azido group. This compound is labeled with carbon-14, a radioactive isotope, making it useful in various research applications, particularly in tracking and studying biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Azido-3’-deoxythymidine-2-14C typically involves the following steps:
Starting Material: The process begins with thymidine.
Azidation: The 3’-hydroxyl group of thymidine is converted to a 3’-azido group using azidotrimethylsilane (TMSN3) in the presence of a catalyst such as tin(IV) chloride (SnCl4).
Radioactive Labeling: The carbon-14 labeling is introduced through a specific reaction that incorporates the radioactive isotope into the thymidine structure.
Industrial Production Methods: Industrial production of 3’-Azido-3’-deoxythymidine-2-14C follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and radiolabeling techniques ensures consistency and safety in handling radioactive materials.
Types of Reactions:
Oxidation: 3’-Azido-3’-deoxythymidine-2-14C can undergo oxidation reactions, although these are less common due to the stability of the azido group.
Reduction: The azido group can be reduced to an amino group using reducing agents like hydrogen in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Mild oxidizing agents are used under controlled conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products:
Reduction Product: 3’-Amino-3’-deoxythymidine.
Substitution Products: Various substituted thymidine derivatives depending on the nucleophile used.
Scientific Research Applications
3’-Azido-3’-deoxythymidine-2-14C has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs.
Biology: Employed in studies involving DNA synthesis and repair mechanisms.
Medicine: Utilized in antiviral research, particularly in the development of treatments for HIV/AIDS.
Industry: Applied in the production of radiolabeled compounds for diagnostic and therapeutic purposes.
Mechanism of Action
The primary mechanism of action of 3’-Azido-3’-deoxythymidine-2-14C involves its incorporation into viral DNA by reverse transcriptase. Once incorporated, it acts as a chain terminator, preventing the elongation of the DNA strand. This inhibition of DNA synthesis is crucial in its antiviral activity, particularly against HIV-1 .
Comparison with Similar Compounds
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
2’,3’-Dideoxycytidine: Another nucleoside analog with antiviral properties.
Lamivudine: A nucleoside analog used in the treatment of HIV and hepatitis B.
Uniqueness: 3’-Azido-3’-deoxythymidine-2-14C is unique due to its azido group, which provides distinct chemical properties and its carbon-14 labeling, making it invaluable in research applications that require tracking and studying biochemical processes.
Properties
CAS No. |
118896-97-2 |
|---|---|
Molecular Formula |
C10H13N5O4 |
Molecular Weight |
269.23 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(214C)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O4/c1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h3,6-8,16H,2,4H2,1H3,(H,12,17,18)/t6-,7+,8+/m0/s1/i10+2 |
InChI Key |
HBOMLICNUCNMMY-HVNIONSBSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Isomeric SMILES |
CC1=CN([14C](=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


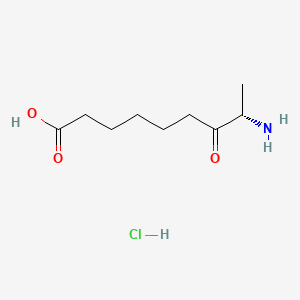
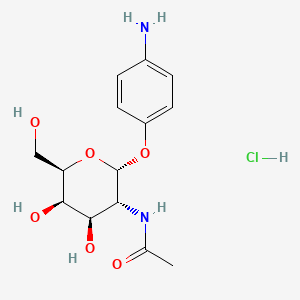
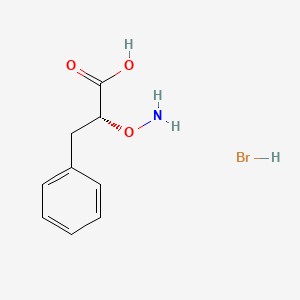
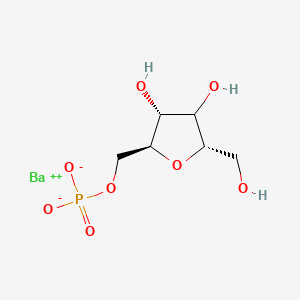
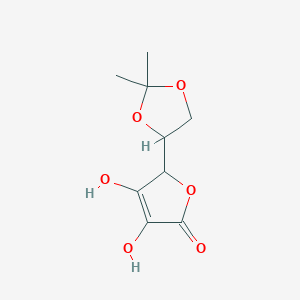
![4-[(2,2,3,3,4,4,5,5-Octafluoropentyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B569163.png)
